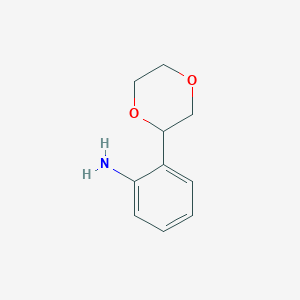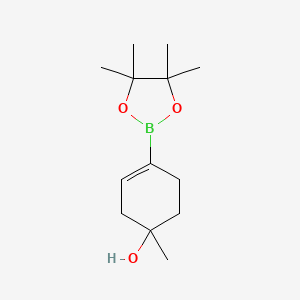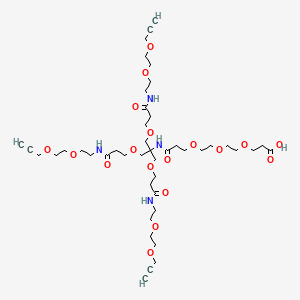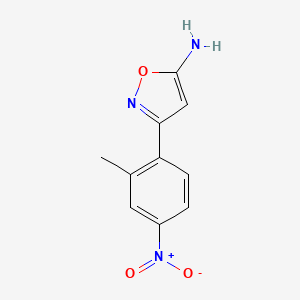
3-(2-Methyl-4-nitrophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole . It is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with an amino group and a nitrophenyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene. This reaction is often carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: The introduction of the amino group and the nitrophenyl group can be achieved through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the nitrophenyl group can be introduced through electrophilic aromatic substitution using a nitro compound.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, halides, and other nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(2-methylphenyl)isoxazole: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(2-methyl-4-nitrophenyl)isoxazole: Lacks the amino group, which may influence its chemical properties and applications.
5-Amino-3-phenylisoxazole:
Uniqueness
5-Amino-3-(2-methyl-4-nitrophenyl)isoxazole is unique due to the presence of both the amino and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
3-(2-methyl-4-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-4-7(13(14)15)2-3-8(6)9-5-10(11)16-12-9/h2-5H,11H2,1H3 |
Clave InChI |
WXDXNCWPORKAIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


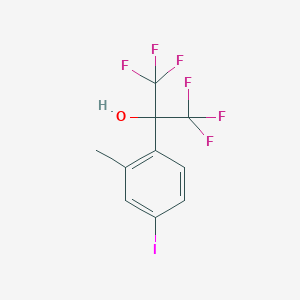
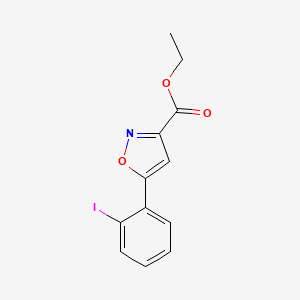
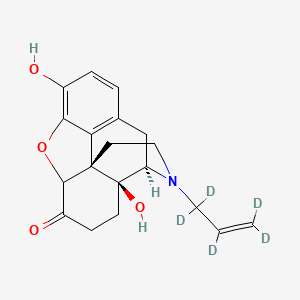


![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
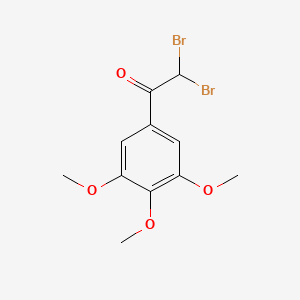
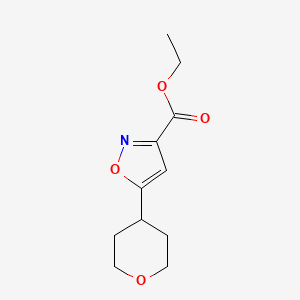

![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)
